molecular formula C13H14N2O5 B13487007 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid

Cat. No.: B13487007
M. Wt: 278.26 g/mol
InChI Key: WKVXZFCANDIDQS-UHFFFAOYSA-N
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Description

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a pyrimidine ring fused with a benzoic acid moiety, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid typically involves multi-step organic reactions One common method includes the condensation of ethyl 4-aminobenzoate with urea under acidic conditions to form the pyrimidine ring

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the employment of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by mimicking the natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
  • Thymine-1-acetic acid
  • Orotic acid
  • 6-Azauracil

Uniqueness

Compared to similar compounds, 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-ethoxy-benzoic acid is unique due to the presence of the ethoxy group and the specific arrangement of the pyrimidine and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzoic acid

InChI

InChI=1S/C13H14N2O5/c1-2-20-10-4-3-8(12(17)18)7-9(10)15-6-5-11(16)14-13(15)19/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,16,19)

InChI Key

WKVXZFCANDIDQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O

Origin of Product

United States

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